8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSVFEZHIDLICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H22ClN5O2
- Molecular Weight : 318.381 g/mol
- IUPAC Name : 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The biological activity of 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP) enzymes which are crucial in DNA repair processes.
- Antiproliferative Effects : Studies indicate that the compound can suppress the proliferation of cancer cells by inducing apoptosis through oxidative stress mechanisms.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of the compound:
| Activity | Details |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines including those with BRCA mutations. |
| Enzyme Inhibition | Inhibits PARP activity with IC50 values in the low nanomolar range (e.g., 0.87 nM for PARP2). |
| Oxidative Stress Induction | Triggers oxidative stress leading to apoptosis in tumor cells. |
| Therapeutic Applications | Potential use in treating cancers associated with DNA repair deficiencies (e.g., breast cancer). |
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in BRCA-mutant breast cancer models:
- The compound was administered orally and demonstrated significant tumor regression compared to control groups.
- The mechanism was linked to enhanced DNA damage response and inhibition of tumor growth through PARP inhibition.
Case Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study evaluated the absorption and distribution characteristics of the compound:
- Results indicated favorable bioavailability and distribution across tissues.
- Safety assessments showed no significant adverse effects at therapeutic doses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural and Functional Variations
Key Substituents and Targets
Structural Insights
- Aryl Substituents: The 2-chlorobenzyl group in the target compound enhances TGF-β binding, whereas 2-fluorophenyl (AZ-853) or aminophenyl (CB11) substituents shift activity toward CNS targets (e.g., 5-HT₁A receptors) or PPARγ pathways. Piperazinylalkyl chains (e.g., AZ-853, AZ-861) improve brain penetration and receptor selectivity but introduce cardiovascular side effects (e.g., hypotension) .
Methyl Substitutions :
Structure-Activity Relationships (SAR)
N-8 Substituents :
Methyl Positioning :
- Methyl groups at 1,3,6,7 (target compound) vs. 1,3,7 (3a–u series ) alter metabolic stability and solubility.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-imidazo[2,1-f]purinedione, and how can yield optimization be achieved?
- Methodology :
- Start with 1,3-dimethylimidazo[2,1-f]purine-2,4-dione as a core scaffold (synthesized via cyclocondensation of substituted xanthines with aldehydes) .
- Introduce the 2-chlorobenzyl group at the N-8 position using alkylation or nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance regioselectivity .
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization. Monitor purity using TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters :
- Yield improvement: CuI-catalyzed Huisgen cycloaddition for regioselective functionalization (65°C, tert-butanol/H₂O solvent system) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Assign methyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 7.2–7.5 ppm for 2-chlorobenzyl). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
- 2D NMR (HSQC, HMBC) : Confirm imidazo-purine core connectivity and substituent positions via long-range correlations .
- HRMS : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
- Troubleshooting :
- Overlapping signals? Use variable-temperature NMR or dilute samples in deuterated DMSO .
Q. What standard assays are suitable for evaluating its biological activity, such as adenosine receptor antagonism?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]CGS21680 for A₂A receptors) in HEK293 cells expressing human adenosine receptors. Measure IC₅₀ via competitive binding .
- Functional Assays : cAMP accumulation assays (A₂A/Gαs-coupled receptors) with forskolin stimulation. Normalize data to reference antagonists (e.g., ZM241385) .
- Controls : Include vehicle (DMSO <0.1%) and positive controls (known antagonists) to validate assay robustness.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (F, Br), methoxy, or bulky groups at the benzyl position. Compare binding affinities using dose-response curves .
- Computational Docking : Perform molecular docking (AutoDock Vina) into adenosine receptor crystal structures (PDB: 3REY) to predict binding modes .
- Data Analysis :
- Plot logP vs. IC₅₀ to assess hydrophobicity-activity relationships. Use ANOVA for statistical significance (p<0.05) .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodology :
- Reproducibility Checks : Replicate assays under identical conditions (cell line, passage number, ligand concentration).
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess variability via coefficient of variation (CV) .
- Experimental Variables : Test pH, serum content, and incubation time impacts. For example, adenosine receptor assays are sensitive to endogenous adenosine levels in serum .
Q. How can computational modeling predict physicochemical properties (e.g., solubility, logP)?
- Methodology :
- Software Tools : Use ChemAxon MarvinSuite for logP/logD prediction or COSMO-RS for solubility in biorelevant media .
- Molecular Dynamics (MD) : Simulate hydration free energy (GROMACS) to assess aqueous solubility. Validate with experimental shake-flask assays .
- Limitations : Adjust force fields for imidazo-purine derivatives to improve accuracy.
Q. What advanced purification techniques resolve co-eluting impurities in HPLC?
- Methodology :
- 2D Chromatography : Combine reverse-phase (C18) and HILIC columns for orthogonal separation.
- Prep-HPLC : Use gradient elution (10–90% acetonitrile in 0.1% formic acid) at 20 mL/min. Monitor fractions by UV (254 nm) .
- Case Study : For methyl-substituted analogs, chiral columns (Chiralpak AD-H) resolve enantiomeric impurities .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for adenosine receptor modulation?
- Approach :
- Link SAR data to receptor subtype selectivity (A₁ vs. A₂A). Use pharmacophore models to identify critical H-bond donors/acceptors .
- Cross-reference with clinical data on adenosine antagonists (e.g., theophylline) to hypothesize therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
